molecular formula C21H23N5O3 B2388271 3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-95-6

3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2388271
CAS No.: 2034224-95-6
M. Wt: 393.447
InChI Key: UDYCBUIUOMWDRE-UHFFFAOYSA-N
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Description

3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a piperidine ring and a nicotinoyl moiety, making it a unique and interesting molecule for scientific research.

Mechanism of Action

Preparation Methods

The synthesis of 3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the subsequent attachment of the piperidine and nicotinoyl groups. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization reactions . The use of microwave irradiation and specific catalysts, such as iodine, can significantly enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Cyclization: The formation of fused ring systems through cyclization reactions is a key step in its synthesis.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidines and their derivatives, such as:

3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique structure and the presence of the isopropoxynicotinoyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14(2)29-18-6-5-15(12-23-18)20(27)25-10-7-16(8-11-25)26-13-24-19-17(21(26)28)4-3-9-22-19/h3-6,9,12-14,16H,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCBUIUOMWDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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